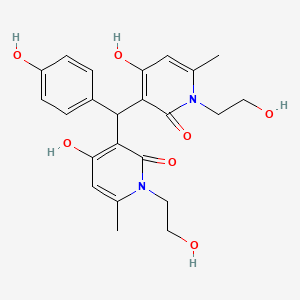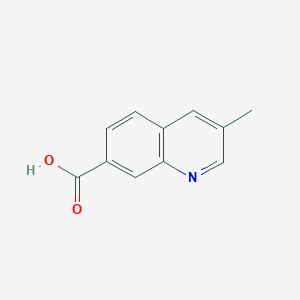
3-Methylquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylquinoline-7-carboxylic acid is a compound with the CAS Number: 1956328-32-7 and a molecular weight of 187.2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Methylquinoline-7-carboxylic acid is C11H9NO2 . The structure includes a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
3-Methylquinoline-7-carboxylic acid is a white to yellow solid at room temperature . It has a molecular weight of 187.2 .Wissenschaftliche Forschungsanwendungen
Industrial and Synthetic Organic Chemistry
Quinoline, which is a part of the structure of 3-Methylquinoline-7-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .
Medicinal Chemistry
Quinoline and its analogues play a major role in the field of medicinal chemistry . They are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Drug Discovery
Quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . They are being used to create compounds with a wide range of pharmacological activities .
Antioxidant Research
Quinoline derivatives have also demonstrated antioxidant properties . This makes them valuable in the development of treatments for diseases caused by oxidative stress .
Anti-inflammatory Research
Quinoline derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, compounds containing the quinoline moiety, such as 3-Methylquinoline-7-carboxylic acid, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Wirkmechanismus
Target of Action
Quinoline derivatives, which include 3-methylquinoline-7-carboxylic acid, are known to interact with various biological targets . For instance, some quinoline derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain .
Mode of Action
For instance, some quinoline derivatives inhibit the action of prostaglandin synthetase by binding to the prostaglandin synthetase receptors COX-1 and COX-2 . This interaction results in the reduction of symptoms of pain and inflammation.
Biochemical Pathways
For instance, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by some quinoline derivatives leads to a decrease in the formation of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
Based on the known effects of similar quinoline derivatives, it can be inferred that this compound may have anti-inflammatory and analgesic effects due to its potential inhibition of cyclooxygenase enzymes .
Action Environment
The action, efficacy, and stability of 3-Methylquinoline-7-carboxylic acid can be influenced by various environmental factors. For instance, the microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . This can influence the interaction of the compound with its targets and consequently its efficacy. Furthermore, factors such as pH, temperature, and the presence of other molecules can also impact the action of the compound.
Eigenschaften
IUPAC Name |
3-methylquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJJJYVYPBVXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


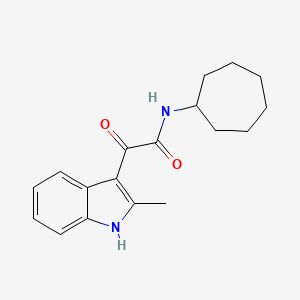
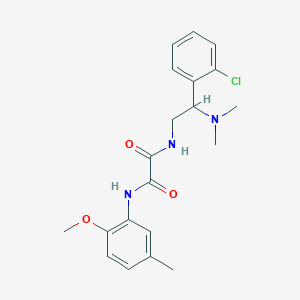

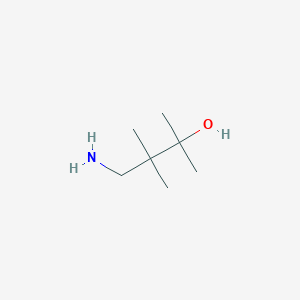
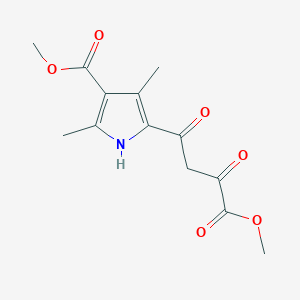
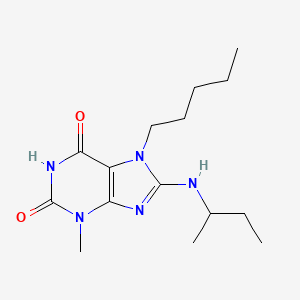
![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)
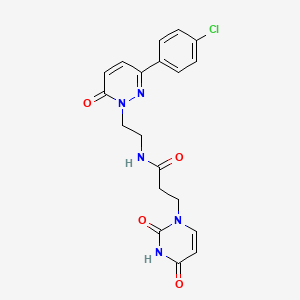

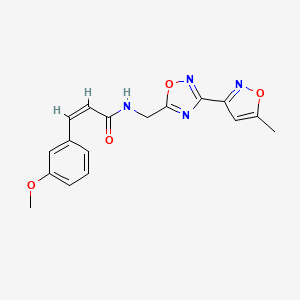
![2-[3-(4-Fluorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2912991.png)

